Scientific Field: Medicinal and Pharmaceutical Chemistry.
Summary of Application: Amino acids, including 2-amino-2-(2,4-dichlorophenyl)acetic Acid, are used in the structural modification of natural products to improve their performance and minimize their adverse effects.
Results or Outcomes: Many natural products have shown improved biological activity and physicochemical properties following the introduction of amino acids.
Scientific Field: Biomaterials Science.
Summary of Application: Porphyrin-based covalent organic frameworks (COFs) have garnered significant attention.
Methods of Application: This review comprehensively explores the synthesis and modulation strategies employed in the development of porphyrin-based COFs.
Results or Outcomes: A chronological depiction of the evolution from design to application is presented, accompanied by an analysis of the existing challenges.
Scientific Field: Analytical Chemistry.
Summary of Application: 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of phenoxyalkanoic acid herbicides in blood.
Methods of Application: The method involves gas chromatography (GC) with electron-capture detection.
Results or Outcomes: This method allows for the accurate determination of phenoxyalkanoic acid herbicides in blood samples.
Methods of Application: Researchers synthesize a variety of indole derivatives to screen for different pharmacological activities.
Results or Outcomes: Many indole derivatives have shown diverse biological activities and have potential for new therapeutic possibilities.
Scientific Field: Environmental Science.
Summary of Application: 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of 2-methyl-4-chlorophenoxyacetic acid (a herbicide) in soils.
Methods of Application: The method involves gas chromatography (GC) technique.
Results or Outcomes: This method allows for the accurate determination of 2-methyl-4-chlorophenoxyacetic acid in soil samples.
Scientific Field: Pharmaceutical Sciences.
Methods of Application: The compound is used in the formulation of drugs and in toxicity studies.
Results or Outcomes: The use of this compound can aid in the approval process of new drugs.
Summary of Application: Advanced oxidation processes (AOPs) have been used for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a type of organochlorine pesticide.
Results or Outcomes: Based on this review, 2,4-D degradation is highly efficient in ozonation.
2-amino-2-(2,4-dichlorophenyl)acetic acid is an organic compound characterized by the molecular formula C8H7Cl2NO2. It is a derivative of phenylacetic acid, featuring a phenyl ring that is substituted with two chlorine atoms at the 2 and 4 positions. An amino group is attached to the alpha carbon, which significantly influences its chemical properties and biological activities. This compound is notable for its potential applications in pharmaceuticals and agricultural chemistry, particularly due to its structural features that enhance lipophilicity and biological interactions .
These reactions highlight the compound's versatility in synthetic chemistry.
The biological activity of 2-amino-2-(2,4-dichlorophenyl)acetic acid has been a subject of research due to its structural similarity to amino acids and potential pharmacological properties. It may exhibit:
The synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid can be achieved through several methods:
These methods can be optimized based on factors such as cost and desired purity for industrial production .
The applications of 2-amino-2-(2,4-dichlorophenyl)acetic acid span several fields:
Interaction studies involving 2-amino-2-(2,4-dichlorophenyl)acetic acid are crucial for understanding its pharmacological potential. Research may focus on:
Several compounds share structural similarities with 2-amino-2-(2,4-dichlorophenyl)acetic acid. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-amino-2-(2,6-dichlorophenyl)acetic acid | Chlorine substitution at positions 2 and 6 | Different substitution pattern affects reactivity |
| 2-amino-2-(3,4-dichlorophenyl)acetic acid | Chlorine substitution at positions 3 and 4 | Variance in biological activity compared to others |
| 2-amino-2-(2,4-difluorophenyl)acetic acid | Fluorine atoms instead of chlorine | Potentially different pharmacokinetic properties |
The uniqueness of 2-amino-2-(2,4-dichlorophenyl)acetic acid lies in its specific chlorine substitution pattern on the phenyl ring. This configuration may enhance its lipophilicity and ability to interact with hydrophobic regions in biological molecules, potentially leading to distinct pharmacological properties compared to similar compounds .
This comprehensive overview illustrates the significance of 2-amino-2-(2,4-dichlorophenyl)acetic acid in various scientific domains and highlights avenues for future research and application.
2-amino-2-(2,4-dichlorophenyl)acetic acid possesses a single chiral center at the alpha carbon, which is bonded to four distinct substituents: an amino group (NH₂), a carboxyl group (COOH), a hydrogen atom, and a 2,4-dichlorophenyl ring [2]. This asymmetric carbon center gives rise to two enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules [3] [4].
The priority assignment for the substituents attached to the chiral center follows the atomic number hierarchy. The amino group (nitrogen, atomic number 7) receives the highest priority (1), followed by the carboxyl group (carbon with double-bonded oxygen, priority 2), the 2,4-dichlorophenyl group (carbon, priority 3), and finally the hydrogen atom (priority 4) [3] [5]. When the hydrogen atom is positioned away from the observer and the remaining three groups are traced in order of decreasing priority, a clockwise arrangement corresponds to the R configuration, while a counterclockwise arrangement indicates the S configuration [6] [4].
The absolute configuration of 2-amino-2-(2,4-dichlorophenyl)acetic acid can be determined through various analytical methods. X-ray crystallography provides the most definitive structural information, as demonstrated in studies of related amino acid derivatives where absolute stereochemistry was confirmed through crystallographic analysis [7]. Nuclear magnetic resonance spectroscopy with chiral shift reagents offers an alternative approach for configuration assignment, though it requires careful interpretation of chemical shift differences [8].
The commercial form of 2-amino-2-(2,4-dichlorophenyl)acetic acid is typically supplied as a racemic mixture containing equal proportions of both R and S enantiomers [9]. This racemic composition results from synthetic pathways that do not employ chiral catalysts or asymmetric synthesis conditions, leading to the formation of both stereoisomers in approximately equal amounts .
The racemic mixture of 2-amino-2-(2,4-dichlorophenyl)acetic acid exhibits unique crystallization behavior that differs significantly from its individual enantiomers. Racemic compounds typically form distinct crystal structures where both enantiomers are incorporated into the same unit cell in equal proportions [10]. This crystalline arrangement often results in different melting points, solubility characteristics, and thermodynamic stability compared to the pure enantiomers [10] [11].
Several established resolution techniques can be employed for the enantiomeric separation of 2-amino-2-(2,4-dichlorophenyl)acetic acid. Crystallization with chiral resolving agents represents a classical and scalable approach [12] [10]. Common resolving agents for amino acid derivatives include cinchonidine, brucine, and strychnine, which form diastereomeric salts with different solubilities [12] [13]. The success of this method depends on the formation of stable diastereomeric complexes with sufficient solubility differences to enable selective crystallization [10].
Chiral high-performance liquid chromatography (HPLC) provides highly efficient enantiomeric separation capabilities [14] [15]. Direct chiral HPLC methods employ chiral stationary phases such as CHIROBIOTIC T columns based on teicoplanin glycopeptides, crown ether phases, or polysaccharide-derived materials [15] [16]. These methods offer excellent resolution with typical enantiomeric excess values exceeding 95% [15] [17]. The mobile phase composition, typically consisting of polar organic solvents with buffer additives, can be optimized to achieve baseline separation [15].
Indirect chiral HPLC methods involve pre-column derivatization with chiral reagents such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or its leucine analog FDLA [18] [19]. These derivatization reactions convert the enantiomeric amino acids into diastereomeric derivatives that can be separated on conventional reversed-phase columns [20] [19]. The advantages of indirect methods include enhanced sensitivity, mass spectrometry compatibility, and the ability to simultaneously analyze multiple amino acids [19].
Enzymatic resolution offers an environmentally friendly alternative for enantiomeric separation [21]. Amino acid racemases and specific acylases can selectively transform one enantiomer while leaving the other unchanged [21] [22]. However, the success of enzymatic methods depends on substrate specificity and enzyme availability [21].
The stereochemical configuration of 2-amino-2-(2,4-dichlorophenyl)acetic acid significantly influences its physicochemical properties through molecular-level interactions and conformational preferences. The spatial arrangement of substituents around the chiral center affects intermolecular hydrogen bonding patterns, crystal packing efficiency, and solvation behavior [23] [24].
Optical activity represents the most distinctive physicochemical difference between the R and S enantiomers. The R-enantiomer exhibits dextrorotatory behavior, rotating plane-polarized light in a clockwise direction, while the S-enantiomer demonstrates levorotatory properties with counterclockwise rotation [3] [25]. The magnitude of optical rotation depends on factors including temperature, wavelength, solvent, and concentration [26] [25]. Specific rotation measurements provide quantitative assessment of enantiomeric purity and can be used to monitor resolution processes [27].
Crystal structure differences between enantiomers and racemic mixtures affect melting points, density, and mechanical properties [28]. Pure enantiomers may exhibit different crystal polymorphs compared to racemic compounds, leading to variations in thermal stability and processing characteristics [10]. The hydrogen bonding networks formed by the amino and carboxyl groups contribute to these structural differences [23] [24].
Solubility behavior varies between enantiomers and racemic mixtures due to different crystal energies and solvation patterns [28] [24]. While individual enantiomers may show similar solubility trends, the racemic mixture often exhibits distinct solubility characteristics owing to its unique crystal structure [10]. The presence of the electron-withdrawing chlorine substituents on the aromatic ring influences the overall polarity and hydrophobic interactions [28].
Bioavailability and pharmacological properties frequently differ between enantiomers due to stereoselective interactions with biological receptors, enzymes, and transport proteins [28]. The spatial arrangement of functional groups determines the binding affinity and selectivity for specific biological targets, potentially leading to different therapeutic effects or metabolic pathways .
Advanced separation techniques for 2-amino-2-(2,4-dichlorophenyl)acetic acid enantiomers encompass various chromatographic and non-chromatographic approaches. Preparative chiral chromatography using macrocyclic glycopeptide stationary phases offers high-resolution separation with excellent scalability for larger quantities [12] [16]. The teicoplanin-based CHIROBIOTIC T phase demonstrates particularly effective recognition of amino acid enantiomers through multiple interaction mechanisms including hydrogen bonding, π-π interactions, and electrostatic forces [15].
Crown ether-based chiral stationary phases provide excellent selectivity for amino acid enantiomers through host-guest complex formation [17]. The ChiroSil SCA series employs (18-crown-6)-2,3,11,12-tetracarboxylic acid derivatives that selectively bind amino acid enantiomers through multiple coordination sites [17]. These phases offer the advantage of elution order control through the availability of both (+) and (-) conformations [17].
Supercritical fluid chromatography (SFC) represents an emerging technique for amino acid enantiomer separation, offering advantages in terms of analysis speed, environmental friendliness, and unique selectivity profiles [30]. The combination of supercritical carbon dioxide with polar modifiers and chiral stationary phases can achieve efficient separations with reduced solvent consumption [30].
Two-dimensional liquid chromatography systems combine achiral and chiral separation mechanisms to achieve comprehensive resolution of complex amino acid mixtures [30]. Serial connection of different column types enables simultaneous separation of structural isomers and enantiomers, addressing challenges posed by isobaric compounds such as lysine and glutamine [30].
Simulated moving bed (SMB) chromatography provides continuous enantiomeric separation for large-scale production [31]. This technique employs multiple columns operated in a coordinated fashion to achieve high productivity and efficient solvent utilization [31]. The optimization of SMB processes requires careful consideration of adsorption isotherms, flow rates, and switching times [31].
Membrane-based separation techniques utilize chiral selectors incorporated into polymeric membranes to achieve enantiomeric recognition [32]. These methods offer potential advantages for continuous processing and reduced solvent requirements, though they typically provide lower resolution compared to chromatographic methods [32].
Circular dichroism (CD) spectroscopy offers enhanced sensitivity and structural information compared to conventional polarimetry [8]. CD measurements detect the differential absorption of left and right circularly polarized light, providing information about both absolute configuration and electronic transitions [8]. The Cotton effects observed in CD spectra can be correlated with molecular conformation and electronic structure [8].
The wavelength dependence of optical rotation, known as optical rotatory dispersion (ORD), provides additional structural insights [27]. Measurements at multiple wavelengths can reveal information about electronic transitions and conformational preferences [27]. The relationship between optical rotation and molecular structure has been systematized through empirical rules and theoretical calculations [27].
Vibrational circular dichroism (VCD) represents an advanced technique for absolute configuration determination [8]. VCD measurements detect small differences in the absorption of left and right circularly polarized infrared radiation, providing information about molecular vibrations in chiral environments [8]. When combined with theoretical calculations, VCD can provide definitive assignment of absolute configuration [8].
Electronic circular dichroism in the ultraviolet region provides information about aromatic chromophores and their chiral environment [8]. The 2,4-dichlorophenyl group in the compound contributes characteristic CD signals that can be used for structural analysis and purity assessment [8]. The interpretation of aromatic CD requires consideration of both local and distant chiral influences [8].
Temperature-dependent optical rotation measurements reveal information about conformational equilibria and thermal stability [27]. The variation of specific rotation with temperature can indicate the presence of multiple conformers or thermally induced structural changes [27]. Such measurements are particularly valuable for understanding the behavior of amino acid derivatives in different environments [27].
Racemization of 2-amino-2-(2,4-dichlorophenyl)acetic acid occurs through well-established mechanisms that involve the abstraction of the α-hydrogen from the chiral center [33] [34]. The primary mechanism involves base-catalyzed enolate formation, where the α-hydrogen is removed to generate a planar carbanion intermediate [33] [8]. Subsequent protonation from either face of the planar intermediate leads to the formation of both R and S enantiomers [33].
The oxazolone mechanism represents an alternative racemization pathway particularly relevant during peptide coupling reactions [34] [35]. Formation of oxazolone intermediates through cyclization between the amino and carboxyl groups creates a planar heterocyclic structure that loses stereochemical information [34]. This mechanism is especially problematic during amide bond formation using conventional coupling reagents [35].
Temperature significantly influences racemization rates, with higher temperatures accelerating both direct and oxazolone-mediated pathways [33] [34]. Kinetic studies demonstrate exponential increases in racemization rates with temperature, emphasizing the importance of conducting synthetic transformations under controlled thermal conditions [33]. The activation energy for racemization varies depending on the specific mechanism and reaction conditions [33].
pH effects play crucial roles in racemization processes [33] [36]. Alkaline conditions promote base-catalyzed hydrogen abstraction, while strongly acidic conditions can lead to protonation effects that influence stereochemical stability [33] [36]. The optimal pH range for minimizing racemization typically falls between 6 and 8, where both acidic and basic catalysis are minimized [36].
Prevention strategies focus on eliminating or minimizing the factors that promote racemization [35] [37]. Low-temperature conditions (0-25°C) significantly reduce racemization rates by decreasing the thermal energy available for α-hydrogen abstraction [36]. The use of non-nucleophilic bases and neutral reaction conditions helps prevent base-catalyzed racemization [34].
Advanced protecting group strategies offer improved racemization resistance [35]. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) protecting group demonstrates superior performance compared to conventional Fmoc protection by forming S-N bonds that resist racemization-inducing conditions [35]. Alternative protecting groups such as silyl-based systems also show promise for racemization-free synthesis [37].
Coupling reagent selection critically influences racemization outcomes [35] [37]. Modern racemization-free coupling reagents such as TCFH-NMI, DBAA, and specialized uronium salts minimize oxazolone formation through optimized activation mechanisms [37]. The choice of coupling reagent should consider both efficiency and stereochemical integrity [37].
Solvent effects contribute to racemization through solvation of intermediates and transition states [33]. Aprotic solvents generally provide better stereochemical stability compared to protic solvents that can participate in hydrogen bonding with reaction intermediates [33]. The dielectric constant and coordinating ability of solvents influence the stability of charged intermediates [33].
Additive effects include the use of racemization suppressants such as 1-hydroxybenzotriazole (HOBt) and related compounds [38]. These additives function by intercepting activated intermediates and preventing oxazolone formation [38]. The systematic use of such additives in synthetic protocols can dramatically reduce racemization without compromising reaction efficiency [38].